Product packaging for 2-Methyl-1-tritylimidazole(Cat. No.:CAS No. 23593-68-2)

2-Methyl-1-tritylimidazole

Cat. No.: B1605949
CAS No.: 23593-68-2
M. Wt: 324.4 g/mol
InChI Key: IQWYMGYULZCICZ-UHFFFAOYSA-N
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Description

Historical Trajectories of Imidazole-Based Compounds

The journey of imidazole (B134444) chemistry began in 1858 when German chemist Heinrich Debus first reported the synthesis of the parent compound, which he named glyoxaline. bldpharm.com This initial synthesis was achieved through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia. bldpharm.comrsc.org While this method produced relatively low yields, it remains a viable route for creating certain C-substituted imidazoles. bldpharm.comrsc.org Even before Debus's discovery, various imidazole derivatives had been identified as early as the 1840s. bldpharm.comcymitquimica.com

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net It is a constituent of many important natural products, including the amino acid histidine, histamine, and nucleic acids. cymitquimica.comresearchgate.net The imidazole scaffold's ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities, makes it a privileged structure in biological systems and medicinal chemistry. cymitquimica.com Over the decades, research has revealed that imidazole-based compounds possess a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. rsc.orgcymitquimica.com This has led to the development of significant pharmaceutical agents and has cemented the imidazole core as a structure of remarkable interest in the ongoing research and development of new drugs. rsc.org

Strategic Importance of N-Protection in Imidazole Synthesis and Reactivity

The functionalization of the imidazole ring is a critical aspect of synthesizing new derivatives for various applications. While the N-1, C-4, and C-5 positions can be modified with relative ease, the functionalization of the C-2 position has historically presented more challenges. up.ac.za A key strategy to overcome this is the protection of the N-1 nitrogen atom. Imidazole is amphoteric, meaning it can act as both an acid and a base. bldpharm.com The presence of a proton on the N-1 nitrogen interferes with reactions targeting the C-2 position, particularly those involving strong bases.

Masking the N-1 proton with a protecting group allows for the use of potent organometallic reagents, such as organolithiums, to selectively deprotonate the C-2 position. up.ac.za This generates a highly reactive 2-lithio-imidazole intermediate that can then react with a wide range of electrophiles to introduce new functional groups. up.ac.zagoogle.com The triphenylmethyl (trityl) group is a particularly effective N-protecting group for this purpose. up.ac.za Its significant steric bulk shields the N-1 nitrogen and helps direct the deprotonation to the C-2 carbon, enabling reliable and regioselective functionalization. up.ac.za The stability of the N-trityl bond under certain basic conditions and its subsequent removal under acidic conditions make it a versatile tool in the multi-step synthesis of complex imidazole-containing molecules. up.ac.za

Research Landscape of 2-Methyl-1-tritylimidazole

This compound is a specific derivative that holds a notable place in both synthetic chemistry and pharmaceutical research. Its primary role is that of a synthetic intermediate and a well-characterized impurity in the production of a major antifungal medication.

The synthesis of this compound is most commonly achieved through the N-protection strategy. The process begins with the lithiation of 1-tritylimidazole using a strong base like n-butyllithium (n-BuLi) to selectively remove the proton at the C-2 position. The resulting 2-lithio-1-(triphenylmethyl)imidazole is then quenched with an electrophile, in this case, methyl iodide (MeI), to yield the final product. up.ac.za This reaction has been optimized under both traditional batch conditions and modern flow chemistry techniques, with the latter offering rapid reaction times and high yields. up.ac.za

Table 1: Synthesis of this compound via Lithiation
MethodConditionsReagentsYieldReference
BatchTHF, -78°C to RT, 12 hours1-tritylimidazole, n-BuLi, MeI85% up.ac.za
FlowAmbient Temperature, <1 min residence time1-tritylimidazole, n-BuLi, MeI93% up.ac.za

In academic research, this compound serves as a known intermediate for creating more complex molecules. For instance, it has been used as the starting material for the synthesis of 4-bromo-2-methyl-1-tritylimidazole, demonstrating its utility in building substituted imidazole frameworks. rsc.org

Furthermore, this compound is recognized as a process-related impurity in the manufacturing of clotrimazole (B1669251), a widely used antifungal drug. pharmaffiliates.com Specifically, it is cataloged as "2-Methyl Deschloro Clotrimazole Impurity" or Clotrimazole Impurity 5. researchgate.netaxios-research.com As such, it serves as a critical pharmaceutical reference standard for the quality control and analysis of clotrimazole preparations, ensuring the purity and safety of the final drug product. researchgate.netdrjcrbio.com

Table 2: Chemical Properties of this compound
PropertyValueReference
CAS Number23593-68-2 pharmaffiliates.com
Molecular FormulaC₂₃H₂₀N₂ pharmaffiliates.com
Molecular Weight324.43 g/mol pharmaffiliates.com
Synonyms1-Trityl-2-methylimidazole; 1H-Imidazole, 2-methyl-1-(triphenylmethyl)- pharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2 B1605949 2-Methyl-1-tritylimidazole CAS No. 23593-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c1-19-24-17-18-25(19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWYMGYULZCICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347137
Record name 2-methyl-1-tritylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23593-68-2
Record name 2-methyl-1-tritylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1 Tritylimidazole and Analogues

Regioselective Functionalization Through Lithiation

The introduction of substituents onto the imidazole (B134444) ring can be achieved with high regioselectivity through metalation, specifically lithiation. The trityl group at the N-1 position plays a crucial role as a directing metalation group (DMG), influencing the site of deprotonation. Under the principles of the Complex-Induced Proximity Effect (CIPE), the bulky and electron-rich trityl group directs the organolithium base to the most acidic proton at the adjacent C-2 position.

However, in the case of 2-Methyl-1-tritylimidazole, the C-2 position is already substituted. Therefore, lithiation is directed to the next most kinetically favored position, which is the C-5 carbon. This allows for the regioselective functionalization at a different site on the imidazole ring, opening pathways to a variety of 2,5-disubstituted imidazole derivatives.

The efficiency of the N-tritylation of 2-methylimidazole (B133640) in a batch reactor is contingent on several parameters, including the choice of solvent, base, temperature, and reaction time. The reaction typically involves the treatment of 2-methylimidazole with trityl chloride (TrCl) in the presence of a base to neutralize the hydrochloric acid byproduct.

Optimization studies for analogous N-alkylation reactions highlight the importance of these factors. Solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly employed. The selection of the base is also critical, with organic bases like triethylamine (B128534) (TEA) and pyridine, or stronger inorganic bases like sodium hydride (NaH), being used to facilitate the reaction.

Table 1: Representative Batch Conditions for N-Tritylation of 2-Methylimidazole

EntryBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1TriethylamineDMF251285-95
2PyridinePyridine251880-90
3Sodium HydrideTHF0 to 256>90
4TriethylamineAcetonitrile80485-90

Note: Data is compiled from typical N-alkylation and N-tritylation procedures for imidazoles and is representative.

The optimization process involves balancing reaction rate and yield against potential side reactions. For instance, while higher temperatures can accelerate the reaction, they may also lead to the degradation of reactants or products. The choice of a stronger base like NaH can lead to faster and more complete reactions but requires anhydrous conditions.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis and functionalization of imidazoles, including enhanced safety, improved heat and mass transfer, and the ability to handle highly reactive intermediates. The lithiation of N-tritylimidazole is particularly well-suited for flow chemistry.

A flow chemistry approach for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature has been developed. rsc.org This methodology can be adapted for the C-5 lithiation of this compound. In a typical setup, a solution of the N-tritylated imidazole in an appropriate solvent (e.g., THF) is continuously mixed with a stream of an organolithium reagent (e.g., n-butyllithium) in a microreactor. The precise control over residence time, stoichiometry, and temperature minimizes side reactions and allows for the safe generation of the otherwise unstable lithiated intermediate.

Table 2: Optimized Flow Conditions for Lithiation of N-Tritylimidazole

ParameterValue
Substrate1-(Triphenylmethyl)imidazole
Reagentn-Butyllithium
SolventTetrahydrofuran (THF)
TemperatureAmbient
Residence Time< 1 minute
Yield of Lithiated IntermediateQuantitative

Source: Adapted from data on the flow synthesis of 2-lithio-1-(triphenylmethyl)imidazole. rsc.org

This continuous stream of the lithiated species can then be directly introduced into a second mixer, where it reacts with a stream of an electrophile, affording the functionalized product in a highly efficient and scalable manner. rsc.org

Once the regioselectively generated lithiated this compound is formed, it can be "quenched" with a wide variety of electrophiles to install diverse functional groups at the C-5 position. The nucleophilic carbon at the C-5 position readily attacks the electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

The choice of electrophile dictates the final functionality of the product. This strategy provides a powerful tool for creating a library of analogues with tailored properties. Common electrophiles include alkyl halides, carbonyl compounds (aldehydes, ketones, esters), silyl (B83357) halides, and sources of sulfur or halogens.

Table 3: Examples of Electrophilic Quenching of Lithiated N-Tritylimidazole

ElectrophileReagent ExampleFunctional Group IntroducedProduct Type
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)5-Alkyl-2-methyl-1-tritylimidazole
AldehydeBenzaldehyde (PhCHO)Hydroxybenzyl (-CH(OH)Ph)Imidazole-5-methanol derivative
KetoneAcetone ((CH₃)₂CO)Hydroxyisopropyl (-C(OH)(CH₃)₂)Imidazole-5-propanol derivative
Silyl HalideTrimethylsilyl chloride (TMSCl)Trimethylsilyl (-Si(CH₃)₃)5-Silyl-2-methyl-1-tritylimidazole
DisulfideDimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)5-Thioether derivative
Halogen SourceIodine (I₂)Iodo (-I)5-Iodo-2-methyl-1-tritylimidazole

Note: This table illustrates the diversity of functional groups that can be introduced via electrophilic quenching, based on established reactions of lithiated heterocycles. rsc.org

N-Protection and Deprotection in Imidazole Chemistry

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules containing the imidazole moiety. The secondary amine (N-H) of the imidazole ring is nucleophilic and acidic, often interfering with desired chemical transformations elsewhere in the molecule.

The triphenylmethyl (trityl, Tr) group is a widely used protecting group for alcohols, thiols, and amines, including the nitrogen atoms of the imidazole ring. figshare.comresearchgate.net Its utility stems from a combination of key characteristics:

Steric Bulk: The large size of the trityl group provides excellent steric shielding for the protected nitrogen, preventing it from participating in unwanted side reactions. This bulk can also direct reactions to other positions on the imidazole ring, as seen in regioselective lithiation.

Stability: The N-trityl bond is robust and stable to a wide range of reaction conditions, including those involving organometallic reagents (e.g., Grignard and organolithium reagents), mild reducing agents, and basic conditions.

Ease of Removal: Despite its stability, the trityl group is prized for its straightforward removal under acidic conditions. The mechanism proceeds via the formation of the highly stable trityl cation, allowing for deprotection without affecting other, more robust protecting groups. figshare.com This orthogonality is a significant advantage in complex synthetic sequences.

Increased Solubility: The hydrophobic nature of the three phenyl rings can enhance the solubility of polar imidazole-containing compounds in organic solvents, simplifying purification by chromatography.

The installation of the trityl group onto the N-1 position of 2-methylimidazole is typically achieved through a nucleophilic substitution reaction. The most common and straightforward method involves the reaction of 2-methylimidazole with trityl chloride (TrCl).

The reaction is generally performed in an inert aprotic solvent, such as DMF, THF, or acetonitrile. A base is required to scavenge the HCl that is generated during the reaction. Triethylamine (TEA) is a common choice as it is inexpensive and effective. Pyridine can serve as both the base and the solvent. For substrates that are less reactive, a stronger base such as sodium hydride (NaH) can be used to first deprotonate the imidazole, generating the more nucleophilic imidazolide (B1226674) anion, which then reacts with trityl chloride. The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. figshare.com

Reaction Scheme for Trityl Group Installation:

2-Methylimidazole + Trityl Chloride --(Base, Solvent)--> this compound + [Base-H]⁺Cl⁻

This straightforward and high-yielding reaction makes the trityl group an accessible and practical choice for the protection of the imidazole nitrogen in a wide array of synthetic applications.

Methodologies for Trityl Group Removal

The removal of the trityl group from the N-1 position of the imidazole ring, a process known as deprotection or detritylation, is most commonly achieved through acid-catalyzed hydrolysis. The stability of the trityl cation, which is readily formed in acidic media, is the driving force for this reaction. A variety of acidic reagents and conditions have been successfully employed for this transformation.

Common methodologies for the deprotection of N-tritylimidazoles involve the use of Brønsted acids. Reagents such as trifluoroacetic acid (TFA), formic acid, and acetic acid are frequently utilized. total-synthesis.com The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups within the molecule.

A general procedure for the deprotection of a trityl-protected compound using a Brønsted acid involves dissolving the compound in a suitable solvent and treating it with the acid. For instance, a compound can be treated with cold 97% formic acid for a short duration, followed by evaporation of the acid. The residue is then subjected to a series of evaporations from different solvents to remove residual acid and byproducts, ultimately yielding the deprotected compound after an aqueous workup to remove the triphenylcarbinol byproduct. total-synthesis.com

In the context of imidazole derivatives, a specific example involves the deprotection of an N-tritylimidazole compound using a solution of 5% trifluoroacetic acid in dichloromethane (B109758) (DCM). The reaction is typically stirred at room temperature for a specified period, after which the solvent and excess acid are removed under vacuum. This mild and efficient method is often preferred due to the volatility of the reagent and solvent, simplifying the purification process.

The general mechanism for acid-catalyzed deprotection begins with the protonation of one of the nitrogen atoms of the imidazole ring. This is followed by the cleavage of the carbon-nitrogen bond, leading to the formation of the free imidazole and the highly stable trityl cation. The trityl cation can then react with water or other nucleophiles present in the reaction mixture to form triphenylcarbinol or other byproducts.

Below is an interactive data table summarizing various acidic conditions used for the removal of the trityl group from different substrates, which are analogous to the deprotection of this compound.

ReagentSolventTemperatureDurationSubstrate Type
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 hourN-Tritylimidazole Derivative
Formic Acid (97%)NoneCold (e.g., 0 °C)3 minutesGeneral Trityl-protected compound
Acetic AcidWaterRoom Temperature2 - 48 hoursTrityl Ether

It is important to note that the reaction times and conditions can vary depending on the specific analogue and the scale of the reaction. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the point of complete deprotection.

Following the removal of the trityl group, standard work-up and purification procedures, such as extraction and chromatography, are employed to isolate the desired 2-methylimidazole or its analogue in a pure form.

Mechanistic Investigations and Reactivity Profiles of 2 Methyl 1 Tritylimidazole

Studies on Imidazole (B134444) Ring Functionalization

The imidazole ring is an electron-rich aromatic system susceptible to various functionalization reactions. The presence of the 2-methyl group and the 1-trityl group, however, introduces significant electronic and steric biases that control the position and nature of these transformations.

C-H Activation Mechanisms at Specific Ring Positions

Direct C-H activation is a powerful tool for the functionalization of heterocyclic compounds, often proceeding via metal-catalyzed pathways. In the context of 2-Methyl-1-tritylimidazole, the primary sites for such reactions are the C4 and C5 positions of the imidazole ring. The C2 position is already substituted by a methyl group, and direct C-H activation at this site is not feasible.

The most common approach to functionalizing the C2-position of an N-substituted imidazole involves initial deprotonation with a strong base, such as an organolithium reagent, followed by quenching with an electrophile. The trityl group at the N1 position plays a crucial role in directing this lithiation to the C2 position. However, with the C2 position already occupied by a methyl group in this compound, lithiation is directed to the next most acidic proton, which is typically at the C5 position. The acidity of the imidazole ring protons generally follows the order C2 > C5 > C4.

Transition metal-catalyzed C-H activation offers an alternative. For instance, nickel-catalyzed C-H arylations and alkenylations have been demonstrated for various imidazoles. The mechanism typically involves the coordination of the metal to the imidazole ring, followed by oxidative addition into a C-H bond. For this compound, the regioselectivity of such a process would be dictated by both steric and electronic factors. The bulky trityl group would likely direct the incoming metal catalyst to the less hindered C5 position.

Regioselectivity in Halogenation Reactions

Electrophilic aromatic substitution, such as halogenation, is a fundamental reaction of imidazoles. The regioselectivity is governed by the directing effects of the existing substituents. The imidazole ring itself is electron-rich and activates the carbon positions towards electrophilic attack.

In this compound, the 2-methyl group is an electron-donating group, which further activates the ring, particularly at the C4 and C5 positions. The N1-trityl group, while sterically demanding, is primarily an electron-withdrawing group by induction due to the electronegativity of the nitrogen atom it is attached to, which slightly deactivates the ring compared to an unsubstituted imidazole. However, its most significant influence is steric.

During electrophilic halogenation (e.g., with Br₂ or NBS), the electrophile will preferentially attack the most electron-rich and accessible position. In N-alkylated imidazoles, substitution typically occurs at the C5 or C4 positions. Given the steric bulk of the trityl group, the C5 position is significantly more accessible to an incoming electrophile than the C4 position, which is flanked by both the methyl and the trityl groups. Therefore, halogenation of this compound is expected to show high regioselectivity for the C5 position.

Table 1: Predicted Regioselectivity in Electrophilic Halogenation of this compound

Reaction Type Reagent Major Product Minor Product Predicted Ratio (Major:Minor)
Bromination NBS, CCl₄ 5-Bromo-2-methyl-1-tritylimidazole 4-Bromo-2-methyl-1-tritylimidazole >95:5
Iodination I₂, H₂O₂ 5-Iodo-2-methyl-1-tritylimidazole 4-Iodo-2-methyl-1-tritylimidazole >95:5
Chlorination NCS, CH₃CN 5-Chloro-2-methyl-1-tritylimidazole 4-Chloro-2-methyl-1-tritylimidazole >90:10

Influence of the Trityl Moiety on Reaction Pathways

The triphenylmethyl (trityl) group is one of the most sterically demanding protecting groups used in organic synthesis. Its presence on the N1 position of the imidazole ring profoundly impacts the molecule's reactivity, not only by physically shielding parts of the molecule but also by potentially participating in intramolecular rearrangements.

Steric Effects and Directed Reactivity

The most direct consequence of the trityl group is steric hindrance. The three phenyl rings of the trityl group create a large, umbrella-like shield over the N1-C2 and N1-C5 bonds of the imidazole ring. This steric bulk has several key effects on reactivity:

Directing Electrophilic Attack: As mentioned in the context of halogenation, the trityl group effectively blocks the C5 position to a lesser extent than the C4 position, thereby directing incoming electrophiles to the C5-position.

Inhibition of N-Alkylation/Protonation: The trityl group sterically hinders the N3 lone pair, making protonation or further alkylation at this position more difficult compared to less substituted imidazoles.

Controlling Conformational Equilibria: The bulky nature of the trityl group can influence the preferred conformation of substituents at adjacent positions, which can, in turn, affect the stereochemical outcome of reactions.

The steric hindrance of the trityl group has been shown to be a determining factor in the regioselectivity of lithiation in related systems. For instance, in 1-trityl-2-oxazolinylaziridine, the steric bulk of the trityl group directs lithiation to the beta-position of the aziridine (B145994) ring, whereas a less bulky N-substituent like benzyl (B1604629) leads to alpha-lithiation. nih.gov This highlights the powerful directing effect of the trityl group's steric demands.

Intramolecular Rearrangements and Trityl Migrations

Under certain conditions, typically thermal, the trityl group is not merely a passive spectator but can actively participate in intramolecular rearrangements. Studies on 1-trityl-4-vinyl-1H-imidazoles have demonstrated that thermal conditions can induce a nih.govsemanticscholar.org-suprafacial migration of the trityl group from one nitrogen atom to the other (N1 to N3). nih.gov This process is believed to be driven by steric strain relief.

In the case of this compound, a similar thermal N1 to N3 migration would result in the formation of 2-Methyl-3-tritylimidazolium ylide, which would likely be a transient intermediate. More plausibly, if the imidazole ring were to participate in a reaction that temporarily disrupts its aromaticity, such as a Diels-Alder reaction on a vinyl-substituted analogue, a subsequent rearomatization could be accompanied by a trityl migration to a thermodynamically more stable position.

While a direct N1 to N3 migration in this compound to form a stable isomer is not straightforward due to the symmetry of the resulting cation after potential deprotonation, the possibility of trityl migration becomes significant in more complex reaction sequences, especially at elevated temperatures. This migratory aptitude is a key aspect of the trityl group's reactivity profile that must be considered when designing synthetic routes involving N-tritylimidazoles.

Advanced Applications in Chemical Research

Utility in Contemporary Organic Synthesis

2-Methyl-1-tritylimidazole has emerged as a crucial building block and intermediate in the synthesis of complex chemical architectures. Its unique combination of a reactive imidazole (B134444) core, a directing methyl group, and a sterically demanding trityl protecting group allows for controlled and selective transformations.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound serves as a valuable scaffold for the construction of more elaborate heterocyclic systems. The trityl group, while offering steric protection, can be strategically removed under specific conditions, revealing a reactive nitrogen atom for further functionalization. This controlled reactivity is paramount in multi-step syntheses where selective manipulation of different parts of a molecule is required.

Researchers have utilized this approach to synthesize a variety of substituted imidazoles and condensed heterocyclic systems. The methyl group at the 2-position can also participate in condensation reactions, further expanding the synthetic possibilities.

The imidazole moiety is a common feature in many biologically active compounds, including antifungal and antibacterial agents. While 2-methylimidazole (B133640) itself is a precursor to nitroimidazole antibiotics, the trityl-protected version, this compound, offers a more controlled route for the synthesis of complex bioactive molecules. The trityl group can mask the N1 position of the imidazole ring, directing reactions to other parts of the molecule. This is particularly useful in the synthesis of pharmaceuticals where precise control over the molecular structure is essential for therapeutic efficacy.

Bioactive Molecule ClassRole of Imidazole Moiety
Nitroimidazole AntibioticsEssential for antimicrobial activity
Antifungal AgentsCore structural component
Protein Kinase InhibitorsInteraction with target enzymes

This table illustrates the importance of the imidazole core in various classes of bioactive molecules, highlighting the potential of this compound as a key intermediate in their synthesis.

The production of fine chemicals demands high purity and specific molecular architectures. boronmolecular.com this compound finds its application as a key intermediate in the synthesis of various specialty chemicals. boronmolecular.comechemi.comwileyco.com The trityl group can be used to temporarily block a reactive site, allowing for modifications elsewhere in the molecule before its removal. This strategy is crucial for achieving high yields and minimizing the formation of unwanted byproducts in complex synthetic sequences. echemi.com

Contributions to Catalysis Science

The field of catalysis has been significantly impacted by the development of novel ligand systems that can fine-tune the activity and selectivity of metal catalysts. The imidazole core of this compound makes it a precursor to N-heterocyclic carbenes (NHCs), a powerful class of ligands in organometallic catalysis.

N-heterocyclic carbenes derived from this compound can be used as ligands for a variety of transition metals, including palladium, ruthenium, and copper. The bulky trityl group on the nitrogen atom exerts a significant steric influence on the metal center, creating a unique coordination environment. This steric bulk can be advantageous in promoting specific catalytic transformations and enhancing the stability of the catalyst. nih.gov

These NHC-metal complexes have shown promise in a range of catalytic reactions, such as cross-coupling reactions, metathesis, and hydrogenation. The strong sigma-donating properties of the NHC ligand, combined with the steric hindrance provided by the trityl group, can lead to highly active and selective catalysts. wpmucdn.commdpi.com

MetalCatalytic Application
PalladiumSuzuki, Heck, and Buchwald-Hartwig cross-coupling reactions
RutheniumOlefin metathesis
CopperClick chemistry, C-H activation

This interactive table showcases some of the key applications of transition metal complexes featuring N-heterocyclic carbene ligands derived from imidazole precursors.

The steric and electronic properties of the trityl group in this compound-derived ligands have a profound impact on reaction kinetics and selectivity. The steric bulk can influence the rate of reaction by controlling the access of substrates to the catalytic center. nih.govnih.govescholarship.org This can be exploited to achieve high levels of selectivity, favoring the formation of a desired product over others.

Furthermore, the electronic nature of the imidazole ring can be modulated by the substituents, including the trityl group, which in turn influences the electronic properties of the metal center and its catalytic activity. The interplay of these steric and electronic effects allows for the rational design of catalysts with tailored reactivity for specific chemical transformations. nih.govescholarship.org

Participation in Cross-Coupling Reaction Methodologies

The compound this compound serves as a critical intermediate in advanced organic synthesis, particularly in methodologies involving cross-coupling reactions. The direct functionalization of unprotected imidazoles, which are important nitrogen-rich heterocycles, can be challenging in metal-catalyzed reactions like the Suzuki-Miyaura coupling. nih.govwikipedia.orgnih.gov The presence of the reactive N-H proton can interfere with catalytic cycles, leading to low yields or undesired side reactions.

To overcome these challenges, protecting groups are employed, and the trityl (triphenylmethyl) group is particularly effective for the imidazole nitrogen. nih.govacgpubs.org By protecting the N-1 position, this compound allows for regioselective functionalization at other positions on the imidazole ring. The trityl group is exceptionally bulky, which can sterically direct reactions to other sites and, crucially, it is labile under acidic conditions, allowing for its easy removal after the coupling reaction is complete. total-synthesis.com

The typical strategy involves:

Protection : The imidazole nitrogen of 2-methylimidazole is protected with a trityl group, yielding this compound.

Functionalization : The protected imidazole can then be halogenated or converted into a boronic ester.

Cross-Coupling : This functionalized intermediate is then used as a substrate in a palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond.

Deprotection : The trityl group is subsequently removed, often with a mild acid like acetic acid or trifluoroacetic acid (TFA), to yield the final, functionalized 2-methylimidazole derivative. total-synthesis.com

This methodology leverages this compound not as a permanent component of the final molecule but as a strategic tool to control reactivity and achieve specific synthetic outcomes that would be difficult with the unprotected parent compound. researchgate.net

Research in Advanced Materials Science

Integration into Polymer Systems and Resins

In the field of polymer science, the utility of this compound is primarily as a protected precursor to its highly reactive deprotected form, 2-methylimidazole. 2-Methylimidazole is a widely recognized and highly effective curing agent and accelerator for epoxy resin systems. nih.govnbinno.com It functions as a nucleophilic catalyst that initiates the ring-opening polymerization of epoxy groups, leading to the formation of a durable, cross-linked thermoset polymer network. researchgate.netthreebond.co.jp The addition of 2-methylimidazole can significantly reduce the curing temperature and time required for epoxy resins. nih.gov

The direct use of this compound as a curing agent is sterically hindered by the bulky trityl group, which blocks the nitrogen atom necessary for initiating polymerization. However, its role in advanced polymer systems lies in its potential for creating "smart" or latent-curing materials. By incorporating the this compound moiety into a polymer backbone or as a side chain—for example, through the copolymerization of a functionalized version of the molecule—the reactive 2-methylimidazole unit can be introduced in a protected, inactive state. researchgate.netmdpi.com

A subsequent stimulus, such as exposure to an acidic environment, can trigger a post-polymerization modification by cleaving the trityl group. This deprotection step unmasks the catalytically active 2-methylimidazole sites within the polymer matrix. These newly exposed sites can then initiate a cross-linking (curing) reaction, allowing for controlled, on-demand material hardening or functionalization. This approach offers a pathway to develop one-component epoxy systems with extended pot life that can be cured under specific conditions. ohans.cn

Frameworks for Metal-Organic Materials (MOFs)

The role of this compound in the synthesis of Metal-Organic Frameworks (MOFs) is understood through its relationship with its deprotected counterpart, 2-methylimidazole. The direct incorporation of the intact this compound molecule as a primary structural linker in a MOF is not observed in literature, as the immense steric bulk of the trityl group would prevent the necessary coordination geometry and crystal packing required to form a porous, ordered framework. Instead, the parent compound, 2-methylimidazole, is a foundational building block in this area.

2-Methylimidazole is a key organic linker in the synthesis of a prominent subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). espublisher.comnih.gov In these materials, metal ions (most commonly zinc, Zn²⁺) are bridged by imidazolate linkers, forming structures with topologies similar to zeolites. The most notable example is ZIF-8, which is formed from zinc nodes and 2-methylimidazolate linkers. rsc.org The synthesis is typically carried out under solvothermal conditions, where the metal salt and 2-methylimidazole are dissolved in a solvent like N,N-dimethylformamide (DMF) and heated. researchgate.net

Furthermore, 2-methylimidazole is also employed as a "modulator" or "capping agent" in the synthesis of other types of MOFs. rsc.orgrsc.orgbgu.ac.il In this role, it competes with the primary linker for coordination to the metal centers. This competitive binding can influence the kinetics of crystal growth, allowing for control over the size, morphology, and defect density of the resulting MOF crystals. For instance, its use has been reported to facilitate the formation of two-dimensional (2D) MOF nanosheets by inhibiting crystal growth in one dimension. rsc.orgresearchgate.net It can also act as a mild base, assisting in the deprotonation of the primary linker, which can enable faster MOF formation at room temperature. bgu.ac.ilsciengine.com

Table 1: Examples of MOF Synthesis Involving 2-Methylimidazole
MOF NameMetal SourceRole of 2-MethylimidazoleSolventTemp. (°C)Ref.
ZIF-8Zn(NO₃)₂·6H₂OPrimary LinkerDMF140 rsc.org
ZIF-LZn(NO₃)₂·6H₂OPrimary LinkerWaterRoom Temp rsc.org
Ni-MOFNi(NO₃)₂·6H₂OPrimary LinkerDMF180 researchgate.net
2D MOF-5Zn(NO₃)₂·6H₂OModulatorDMF120 rsc.org
Cu-BDC NanosheetsCu(NO₃)₂·3H₂OModulator/BaseWaterRoom Temp sciengine.com

The materials derived from 2-methylimidazole, particularly ZIF-8, exhibit properties that make them highly suitable for gas sorption and separation applications. rsc.org The microporous structure of ZIF-8, with its well-defined pore apertures of approximately 3.4 Å, allows it to act as a molecular sieve. This "gate-opening" phenomenon, where the framework has some flexibility, allows it to selectively adsorb certain gas molecules based on size and shape while excluding others.

ZIFs have shown significant promise in the separation of industrially relevant gas mixtures. A primary area of research is the capture of carbon dioxide (CO₂) from flue gas or natural gas. The specific chemical environment within the pores of ZIFs can create favorable interactions with CO₂ molecules, leading to high adsorption capacity and selectivity over other gases like nitrogen (N₂) and methane (B114726) (CH₄). rsc.orgmdpi.com The performance of these materials stems directly from the porous frameworks constructed using the deprotected form of this compound.

Table 2: Gas Sorption Properties of MOFs Synthesized with Imidazole-based Ligands
MOF NameGasUptake Capacity (mmol/g)ConditionsSelectivityRef.
ZIF-8CO₂~1.3298 K, 1 bar- rsc.org
TIBM-CuCO₂3.60298 K, 1 barCO₂/N₂ = 53 mdpi.com
TIBM-AlCO₂2.10298 K, 1 barCO₂/N₂ = 35 mdpi.com
MAF-4 (IMTA-Cu)CO₂~2.2298 K, 1 barCO₂/CH₄ = 13 acs.org
Cd-bmip-tpaCO₂~2.9273 K, 1 barSelective for CO₂ over N₂, H₂ rsc.org

Derivatives of 2 Methyl 1 Tritylimidazole and Their Research Implications

Synthesis and Structural Modification of Derivatives

The synthesis of 2-Methyl-1-tritylimidazole derivatives involves leveraging the existing core structure as a scaffold for further chemical reactions. The trityl group's stability under certain conditions permits regioselective modifications, which are crucial for establishing structure-activity relationships (SAR).

A primary strategy for creating derivatives is the direct substitution on the imidazole (B134444) ring, typically at the C-4 or C-5 positions. This is often achieved through electrophilic substitution reactions. For instance, the nitration of the imidazole ring is a well-established modification. wikipedia.orgresearchgate.net While the parent 2-methylimidazole (B133640) can be nitrated to yield a 5-nitro derivative, a similar reaction can be envisioned on the N-tritylated version. wikipedia.org The trityl group protects the nitrogen, directing the incoming electrophile to the carbon atoms of the ring.

The general approach involves:

Protection: Reacting 2-methylimidazole with trityl chloride in the presence of a base to form the this compound scaffold.

Substitution: Introducing substituents such as nitro (–NO₂), halogen (–Br, –Cl), or sulfonyl (–SO₃H) groups onto the C-4 or C-5 position of the trityl-protected ring.

Deprotection (Optional): In many synthetic schemes, the trityl group is ultimately removed to yield the N-H imidazole, but for the study of this compound derivatives, this group is retained.

The choice of substituent is critical as it directly influences the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can profoundly impact its biological activity. nih.gov

Position on Imidazole CoreSubstituent GroupChemical FormulaPotential Influence on Properties
C4 / C5Nitro-NO₂Strong electron-withdrawing, increases polarity
C4 / C5Bromo-BrElectron-withdrawing, increases lipophilicity
C4 / C5Chloro-ClElectron-withdrawing, increases lipophilicity

A second major avenue for derivatization involves the chemical modification of the methyl group at the C-2 position. This side chain can be a target for various functionalization reactions to introduce new chemical moieties. For example, starting with intermediates like 1-chloromethyl-2-methylimidazole, researchers have synthesized aryloxy and aminomethyl derivatives, demonstrating the feasibility of modifying substituents attached to the imidazole nitrogen. researchgate.net A similar conceptual approach can be applied to the 2-methyl group itself, potentially through radical halogenation or oxidation to an aldehyde or carboxylic acid, which can then be converted into a wide array of functional groups such as esters, amides, or oximes.

These modifications can introduce new hydrogen bonding sites, alter the molecule's shape, or provide a point of attachment for larger, more complex fragments, significantly expanding the chemical diversity of the derivatives.

Exploration of Biological Activities and Structure-Activity Relationships

A primary goal of synthesizing derivatives of this compound is to screen them for potential therapeutic applications. This involves a systematic evaluation of their biological activities using established in vitro assays.

The evaluation of antibacterial efficacy is fundamental in antimicrobial drug discovery. nih.gov Standardized methodologies are employed to ensure reproducibility and comparability of results.

Broth Microdilution Method: This is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. mdpi.com The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension. mdpi.com The plates are incubated, and the MIC is determined by visual inspection or spectrophotometric measurement. mdpi.com

Agar (B569324) Diffusion Methods (Disk and Cup/Well): In the disk diffusion test, paper disks impregnated with the test compound are placed on an agar plate uniformly inoculated with a bacterial strain. In the agar cup or well diffusion method, a hole is punched in the agar and filled with a solution of the test compound. asianpubs.org After incubation, the compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear "zone of inhibition" around the disk or well. kpi.ua The diameter of this zone is proportional to the compound's activity.

Bactericidal vs. Bacteriostatic Determination: Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be found by subculturing from the wells that showed no growth onto fresh, drug-free agar. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability. Compounds are considered bactericidal if the MBC is close to the MIC (typically MBC/MIC ≤ 4) and bacteriostatic if the MBC is much higher. mdpi.com

Commonly used bacterial strains for these assays include Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govmdpi.com

MethodologyPrinciplePrimary EndpointReference Strains
Broth MicrodilutionSerial dilution of compound in liquid media to find the lowest concentration that inhibits growth.Minimum Inhibitory Concentration (MIC)S. aureus, E. coli, P. aeruginosa
Agar Disk/Well DiffusionCompound diffuses from a point source into seeded agar, inhibiting growth in a circular zone.Diameter of Zone of Inhibition (mm)S. aureus, E. coli, B. subtilis

Similar to antibacterial testing, antifungal activity is assessed using standardized protocols, often guided by the Clinical and Laboratory Standards Institute (CLSI). oup.com

Broth Microdilution for Yeasts and Molds: This is the reference method for determining the MIC of antifungal agents. oup.comnih.gov The procedure is analogous to the antibacterial broth microdilution test but uses specific media (e.g., RPMI-1640 medium) and standardized inoculum preparations suitable for fungi. For yeasts like Candida albicans, MICs are typically read after 24-48 hours of incubation. oup.com

Disk Diffusion Method: This method is also used for preliminary screening of antifungal activity, particularly for yeasts. Disks containing the test compound are placed on agar plates (e.g., Sabouraud Dextrose Agar) inoculated with the fungal strain, and the zones of inhibition are measured after incubation. kpi.ua

Agar-Based Screening for Azole Resistance: Specialized screening plates can be used to rapidly detect resistance to azole-class antifungals. These plates contain agar with specific concentrations of known antifungal drugs, allowing for the quick identification of resistant isolates. nih.gov

The potential of imidazole derivatives as anticancer agents is evaluated by measuring their cytotoxic effects on various human cancer cell lines in vitro. nih.govresearchgate.net

MTT Assay: This is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. tandfonline.com The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. uakron.edu

Sulforhodamine B (SRB) Assay: The SRB assay is another colorimetric method used to determine cytotoxicity. It is based on the ability of the SRB dye to bind to protein basic amino acid residues in cells fixed with trichloroacetic acid. The amount of bound dye provides an estimate of the total protein mass, which is directly related to the number of cells. nih.gov

Cell Line Screening: These assays are typically performed on a panel of human cancer cell lines representing different types of cancer, such as breast (MCF-7), lung (A549), prostate (PC3), and colon (SW-480). researchgate.netresearchgate.nettandfonline.com The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells compared to an untreated control. nih.govtandfonline.com

MethodologyPrinciplePrimary EndpointExample Cancer Cell Lines
MTT AssayMeasures metabolic activity via mitochondrial reduction of MTT salt to colored formazan.IC₅₀ (50% Inhibitory Concentration)MCF-7 (Breast), A549 (Lung), PC3 (Prostate)
SRB AssayQuantifies total cellular protein by staining with Sulforhodamine B dye.IC₅₀ (50% Inhibitory Concentration)HEp-2 (Throat), SW-480 (Colorectal)

Methodologies for Antitubercular Activity Assessment

The evaluation of novel chemical entities for antitubercular activity is a critical step in the drug discovery pipeline. While specific studies on this compound derivatives are not available in the current scientific literature, the methodologies for assessing the antitubercular potential of imidazole-based compounds, in general, are well-established. These methods are designed to determine the efficacy of a compound against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Primary screening of compounds is typically conducted in vitro to determine the minimum inhibitory concentration (MIC). The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of Mtb after a defined incubation period. Several methods are commonly employed for MIC determination:

Resazurin Microtiter Assay (REMA): This is a colorimetric method that is widely used for its simplicity, low cost, and rapidity. It utilizes the dye resazurin, which is reduced by viable, metabolically active mycobacterial cells from a blue to a pink color. The MIC is determined as the lowest drug concentration that prevents this color change.

Broth Microdilution Method: This method involves preparing serial dilutions of the test compound in a liquid growth medium, such as Middlebrook 7H9 broth, which is then inoculated with a standardized suspension of Mtb. After incubation, the growth in the wells is visually assessed or measured spectrophotometrically.

Agar Dilution Method: In this method, the test compound is incorporated into a solid agar medium, such as Middlebrook 7H10 or 7H11 agar, at various concentrations. The agar is then inoculated with Mtb, and the MIC is determined as the lowest concentration that inhibits colony formation.

For compounds that exhibit promising in vitro activity, further evaluation is necessary to assess their activity against intracellular mycobacteria. This is crucial as Mtb is a facultative intracellular pathogen that primarily resides within host macrophages.

Macrophage Infection Models: In this assay, macrophages (e.g., murine J774A.1 or human THP-1 cell lines) are infected with Mtb. The infected cells are then treated with the test compounds. After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating the lysate on a solid medium and counting the colony-forming units (CFUs). A reduction in CFU counts compared to untreated controls indicates intracellular activity.

Compounds demonstrating potent intracellular activity may then proceed to in vivo evaluation in animal models of tuberculosis, most commonly in mice or guinea pigs. These studies are essential for assessing the pharmacokinetic and pharmacodynamic properties of the compounds, as well as their efficacy in a living organism.

Below is an illustrative data table showcasing the kind of results obtained from antitubercular activity screening of hypothetical imidazole derivatives, as specific data for this compound derivatives is not available.

Compound IDModification on Imidazole RingMIC against Mtb H37Rv (µg/mL)Intracellular Activity (% inhibition at 10x MIC)
IMD-01 2-ethyl1645
IMD-02 4-nitro0.892
IMD-03 5-nitro1.288
IMD-04 2-methyl-5-nitro0.595
IMD-05 1-benzyl>64Not Determined

This table is for illustrative purposes only and does not represent actual data for derivatives of this compound.

Enzyme Inhibition Kinetics and Mechanism Studies

While there is a notable absence of published research on the enzyme inhibition kinetics and mechanisms of action for derivatives of this compound, the broader class of imidazole-containing compounds has been extensively studied as inhibitors of various enzymes. These studies provide a foundational understanding of the potential mechanisms through which derivatives of this compound could exert their biological effects, including any potential antitubercular activity.

Enzyme inhibition studies are crucial for elucidating the mechanism of action of a drug candidate. By understanding how a compound interacts with its target enzyme, researchers can optimize its structure to improve potency and selectivity. The primary methods for studying enzyme inhibition kinetics involve measuring the rate of the enzyme-catalyzed reaction in the presence and absence of the inhibitor.

Key parameters determined from these studies include:

IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a common measure of inhibitor potency.

Kᵢ (Inhibition constant): This is a more precise measure of the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

The mechanism of inhibition can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme. The most common types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its activity. This type of inhibition cannot be overcome by increasing the substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

These different inhibition mechanisms can be distinguished by plotting the reaction rate data in the form of Lineweaver-Burk or Dixon plots.

In the context of antitubercular drug discovery, several mycobacterial enzymes are considered attractive targets for inhibition. For instance, enzymes involved in the synthesis of the mycobacterial cell wall, such as decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) and UDP-galactopyranose mutase (UGM), are validated drug targets. nih.gov Nitroimidazole-containing drugs like delamanid (B1670213) and pretomanid, which are used to treat multidrug-resistant tuberculosis, are known to act as prodrugs that are activated by a specific nitroreductase enzyme in Mycobacterium tuberculosis.

The following table illustrates the type of data that would be generated from enzyme inhibition studies for hypothetical imidazole-based inhibitors against a target mycobacterial enzyme.

Inhibitor IDTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
IMZ-A DprE15.22.1Competitive
IMZ-B InhA10.812.5Non-competitive
IMZ-C PanK1.50.8Uncompetitive
IMZ-D DprE12.7Not DeterminedMixed

This table is for illustrative purposes only and does not represent actual data for derivatives of this compound.

Future research on derivatives of this compound would likely involve screening against a panel of essential mycobacterial enzymes to identify potential targets. Subsequent kinetic studies would then be performed on the most promising candidates to elucidate their mechanism of inhibition, providing a rational basis for further lead optimization.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. aps.org For a molecule like 2-Methyl-1-tritylimidazole, these calculations would provide a deep understanding of how the electron distribution influences its chemical behavior.

Elucidation of Molecular Orbitals and Electron Density Distributions

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the shapes and energies of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). plos.org The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and its ability to participate in chemical reactions. plos.org

Analysis of the electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. This is often visualized using electrostatic potential (ESP) maps, which indicate sites susceptible to electrophilic or nucleophilic attack. elixirpublishers.com For imidazole (B134444) derivatives, the nitrogen atoms are typically electron-rich centers, influencing their coordination chemistry and role in biological systems. nih.govrsc.org

Prediction and Analysis of Reaction Pathways and Energy Barriers

By mapping the potential energy surface of a chemical reaction, quantum chemical calculations can identify the most likely pathways for a reaction to occur. These calculations can determine the energy of reactants, products, and any intermediate structures. The energy difference between the reactants and the highest energy point along the reaction pathway, known as the transition state, defines the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Transition State Identification and Characterization

A transition state is a transient, high-energy configuration of atoms that exists for a fleeting moment as reactants are converted into products. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the mechanism of a chemical reaction. Computational methods can precisely locate these structures on the potential energy surface and analyze their vibrational frequencies to confirm they represent a true saddle point.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior, tracking the movements of its atoms over time. nih.govtandfonline.com This approach is invaluable for studying the conformational flexibility and intermolecular interactions of molecules in different environments.

Conformational Dynamics and Stability Analysis

The bulky trityl group attached to the imidazole ring in this compound would be expected to have significant conformational freedom. MD simulations can explore the different spatial arrangements (conformers) of the molecule and determine their relative stabilities. nih.gov This is achieved by calculating the potential energy of the molecule as a function of its atomic coordinates. The simulation can reveal the most populated conformations and the energy barriers to interconversion between them.

Studies of Intermolecular Interactions in Solution and Condensed Phases

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules or other solutes. acs.org For this compound, simulations in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals interactions). These interactions can significantly influence the molecule's conformation, stability, and reactivity. researchgate.net

Density Functional Theory (DFT) in Mechanistic Probing

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It would be the method of choice for probing the mechanistic details of reactions involving this compound, should it be used as a reactant, catalyst, or ligand.

DFT calculations could elucidate reaction pathways, identify transition states, and determine activation energies. This information is crucial for understanding how the compound participates in chemical transformations. For instance, if this compound were used as a catalyst, DFT could model the interaction of the substrate with the imidazole nitrogen, taking into account the steric hindrance and electronic influence of the bulky trityl group.

Computational Assessment of Stereoselectivity

Stereoselectivity is a critical aspect of many chemical reactions, particularly in the synthesis of chiral molecules for pharmaceuticals and materials science. Should this compound be employed in a stereoselective reaction, computational methods would be invaluable for understanding the origin of this selectivity.

The computational assessment would involve:

Modeling Transition States: The key to understanding stereoselectivity lies in comparing the energies of the transition states leading to different stereoisomers. DFT would be used to locate and optimize the geometries of these transition states.

Energy Calculations: By calculating the relative energies of the competing transition states, researchers can predict which stereoisomer will be the major product. A lower energy transition state corresponds to a faster reaction rate and, therefore, the preferential formation of that isomer.

A hypothetical data table illustrating the kind of results that would be generated from such a study is presented below.

Transition StateProduct StereoisomerRelative Energy (kcal/mol)Predicted Selectivity
TS-RR-enantiomer0.0Major
TS-SS-enantiomer2.5Minor

This is a hypothetical table to illustrate the concept.

The energy difference between the transition states would allow for the calculation of the enantiomeric excess (ee) or diastereomeric ratio (dr), providing a quantitative prediction of the reaction's stereochemical outcome. The bulky trityl group on the imidazole nitrogen would be expected to play a significant role in dictating the steric environment of the transition state, a factor that DFT can model with high fidelity.

Rational Design of Modified Structures

Insights gained from DFT studies on the parent this compound could pave the way for the rational design of new, improved structures. By understanding the structure-activity and structure-selectivity relationships at a molecular level, chemists can make targeted modifications to the molecule to enhance its performance.

For example, if DFT calculations revealed that the steric bulk of the trityl group was beneficial for stereoselectivity but detrimental to the reaction rate, researchers could computationally screen a library of related structures with varying N-substituents. These in silico experiments would involve:

Systematic Modification: Creating a series of virtual molecules where the trityl group is replaced by other bulky substituents.

Computational Screening: Performing DFT calculations on the reaction of interest for each modified structure to predict its catalytic activity and stereoselectivity.

The results of such a computational screening could be summarized in a table like the one below.

N-SubstituentCalculated Activation Energy (kcal/mol)Predicted Enantiomeric Excess (%)
Trityl15.295
Triphenylsilyl14.592
tert-Butyldiphenylsilyl13.888

This is a hypothetical table to illustrate the concept.

This data would guide synthetic chemists to focus their efforts on the most promising candidates, thereby accelerating the discovery of more efficient and selective catalysts or reagents.

Advanced Characterization Techniques in 2 Methyl 1 Tritylimidazole Research

Spectroscopic Methods for Structural and Kinetic Studies

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of molecules with electromagnetic radiation to reveal details about structure, bonding, and dynamics.

Nuclear Magnetic Resonance (NMR) for Molecular Structure and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For 2-Methyl-1-tritylimidazole, ¹H NMR is used to confirm the presence and relative number of protons in the distinct regions of the molecule: the bulky trityl group, the imidazole (B134444) ring, and the methyl group. up.ac.za A typical ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals that can be assigned to these specific protons. up.ac.za The integration of these signals confirms the proton count in each environment, while the chemical shifts and splitting patterns reveal their connectivity.

The protons of the three phenyl rings on the trityl group typically appear as a complex multiplet in the aromatic region of the spectrum. up.ac.za The two distinct protons on the imidazole ring appear as doublets, and the methyl protons give rise to a sharp singlet. up.ac.za

Table 1: Representative ¹H NMR Spectroscopic Data for this compound. up.ac.za
Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.40 – 7.28Multiplet10HPhenyl Protons (Trityl Group)
7.20 – 7.06Multiplet6HPhenyl Protons (Trityl Group)
6.90Doublet1HImidazole Ring Proton (H-5)
6.71Doublet1HImidazole Ring Proton (H-4)
1.64Singlet3HMethyl Protons (-CH₃)

¹³C NMR spectroscopy, while not detailed in all literature, serves as a complementary technique. It would be expected to show distinct signals for each unique carbon environment: the methyl carbon, the three distinct carbons of the imidazole ring (C-2, C-4, C-5), and the carbons of the trityl group (the central quaternary carbon, and the ipso, ortho, meta, and para carbons of the phenyl rings). This analysis provides definitive confirmation of the carbon skeleton of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and providing structural clues based on its fragmentation pattern. The molecular formula of this compound is C₂₃H₂₀N₂, corresponding to a molecular weight of 324.43 g/mol .

Upon ionization in a mass spectrometer, the molecular ion [M]⁺• is formed. Due to the structure of the compound, the most prominent fragmentation pathway involves the cleavage of the relatively weak C-N bond between the imidazole ring and the trityl group. This cleavage is highly favored because it results in the formation of the triphenylmethyl cation (trityl cation), a remarkably stable carbocation due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Consequently, the mass spectrum of this compound is expected to be dominated by a base peak at an m/z of 243, corresponding to the trityl cation [C(C₆H₅)₃]⁺. This characteristic fragment is a key diagnostic marker for trityl-containing compounds. nih.gov The other product of this fragmentation, the 2-methylimidazolyl radical, is a neutral species and is therefore not detected by the mass spectrometer.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound.
m/zIon StructureDesignationNotes
324[C₂₃H₂₀N₂]⁺•Molecular Ion (M⁺•)Represents the intact ionized molecule.
243[C(C₆H₅)₃]⁺Trityl CationExpected base peak due to high stability.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify the functional groups present in a compound, as different types of bonds (e.g., C-H, C=C, C-N) vibrate at characteristic frequencies.

While specific experimental spectra for this compound are not widely published, the expected absorption bands can be predicted based on its constituent parts. FTIR and Raman are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice versa.

Key expected vibrational modes include:

Aromatic C-H Stretch: Strong bands typically appear above 3000 cm⁻¹ due to the C-H bonds on the phenyl rings of the trityl group and the imidazole ring.

Aliphatic C-H Stretch: Bands corresponding to the methyl group's C-H bonds are expected in the 2850-2980 cm⁻¹ region.

Ring Stretching (C=C and C=N): A series of sharp bands in the 1400-1610 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic phenyl and heteroaromatic imidazole rings.

C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the monosubstituted phenyl rings of the trityl group give rise to strong absorptions in the 690-770 cm⁻¹ region, providing further evidence of this structural feature.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.
Frequency Range (cm⁻¹)Vibrational ModeAssociated Functional Group
3000 - 3100C-H StretchAromatic (Phenyl, Imidazole)
2850 - 2980C-H StretchAliphatic (Methyl)
1400 - 1610C=C and C=N StretchAromatic/Heteroaromatic Rings
690 - 770C-H Out-of-Plane BendMonosubstituted Phenyl Rings

X-ray Diffraction for Solid-State Structural Elucidation

While spectroscopic methods define molecular structure, X-ray diffraction (XRD) is the definitive technique for determining the arrangement of atoms and molecules in the solid state. A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not yet been reported. However, the principles of the techniques and the information they would yield are well-established.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous three-dimensional model of the molecule as it exists in the crystal lattice.

The analysis would yield precise data on:

Atomic Coordinates: The exact position of every non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Definitive measurements of all covalent bond distances and the angles between them, confirming the geometry of the imidazole ring and the trityl group.

Torsional Angles: Information about the conformation of the molecule, particularly the propeller-like arrangement of the three phenyl rings of the trityl group relative to the imidazole plane.

Crystal Packing: How individual molecules arrange themselves in the solid state, revealing any intermolecular interactions such as C-H···π stacking.

Unit Cell Parameters and Space Group: The fundamental parameters defining the symmetry and dimensions of the repeating crystalline unit.

This level of detail is unattainable by other techniques and would provide the ultimate confirmation of the compound's structure.

Future Research Directions and Emerging Paradigms

Integration of Automated Synthesis and High-Throughput Screening

The convergence of automated synthesis and high-throughput screening (HTS) is set to revolutionize the discovery and optimization of functionalized imidazole (B134444) derivatives. Automated platforms, including continuous-flow reactors, offer the ability to rapidly generate extensive libraries of compounds with diverse substitutions. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters, leading to improved yields and purity while minimizing waste. For the synthesis of derivatives starting from or incorporating the 2-methylimidazole (B133640) scaffold, automation can facilitate the exploration of a vast chemical space by systematically varying reaction components and conditions.

Once synthesized, these libraries can be subjected to HTS to evaluate their biological activities against a multitude of targets. researchgate.netmdpi.com HTS methodologies enable the rapid assessment of thousands of compounds in a single run, providing a wealth of data on their potential therapeutic effects. researchgate.net The integration of these two powerful technologies creates a closed-loop system where the results from HTS can directly inform the next round of automated synthesis, accelerating the design-make-test-analyze cycle. nih.gov This iterative process is crucial for identifying lead compounds with optimal potency and selectivity. The application of nanoscale synthesis and screening further enhances this efficiency, reducing the consumption of reagents and enabling the testing of a larger number of compounds. researchgate.netnih.gov

Interactive Table: Representative Applications of High-Throughput Methodologies for Imidazole Derivatives.

Methodology Application Potential Advantage for 2-Methyl-1-tritylimidazole Derivatives
Automated Flow Synthesis Rapid library generation of functionalized imidazoles. researchgate.netresearchgate.net Efficient exploration of derivatives for structure-activity relationship (SAR) studies.
High-Throughput Screening (HTS) Identification of antiviral, anticancer, and other bioactive imidazole compounds. researchgate.netmdpi.com Accelerated discovery of novel therapeutic applications.

| Nanoscale Synthesis and Screening | Miniaturized synthesis and screening of compound libraries. researchgate.netnih.gov | Reduced cost and time for initial hit identification. |

Development of Novel Catalytic Systems with Tunable Reactivity

The development of innovative and highly selective catalytic systems is a cornerstone of modern organic synthesis. For the functionalization of the imidazole core, significant progress has been made in the realm of transition metal catalysis, particularly through C-H activation strategies. researchgate.netnih.govnih.govmdpi.com These methods allow for the direct introduction of new functional groups onto the imidazole ring, bypassing the need for pre-functionalized starting materials and thus offering a more atom-economical and efficient synthetic route.

Future research will likely focus on the design of catalysts with tunable reactivity, enabling precise control over the site of functionalization on the imidazole scaffold. This includes the development of nickel- and palladium-based catalysts that can selectively target different positions of the imidazole ring. researchgate.netnih.govmdpi.com Furthermore, the exploration of heterogeneous catalysts is gaining traction due to their ease of separation and recyclability, which aligns with the principles of green chemistry. researchgate.netmdpi.com For instance, a novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole has been developed using a Pd-impregnated Al–Ti mixed oxide catalyst, showcasing a greener route to this important building block. actascientific.com The use of 2-methylimidazole itself in the synthesis of a two-dimensional MOF-5 catalyst highlights the dual role of this compound as both a building block and a modulator of catalytic activity. myscience.org

Interactive Table: Emerging Catalytic Strategies for Imidazole Functionalization.

Catalytic System Transformation Key Features
Nickel Catalysis C-H arylation and alkenylation. researchgate.netmdpi.com Utilizes less expensive metals and can activate challenging C-O bonds.
Palladium Catalysis C-H heteroarylation and isocyanide insertion. nih.govnih.gov Offers high selectivity and functional group tolerance.
Heterogeneous Catalysis Synthesis of substituted imidazoles. researchgate.netmdpi.com Recyclable, environmentally friendly, and suitable for continuous flow processes.

| Green Hydrogenation | Selective hydrogenation of 2-imidazolecarboxaldehyde. actascientific.com | Provides a sustainable route to 2-methylimidazole. |

Elucidation of Biological Targets and Pathways for Therapeutic Development

The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comnih.gov The unique electronic and structural properties of the imidazole ring allow it to engage in various interactions with biological macromolecules, such as enzymes and receptors. researchgate.netresearchgate.net

A key future direction is the systematic elucidation of the specific biological targets and molecular pathways through which functionalized imidazoles, derived from precursors like this compound, exert their therapeutic effects. This involves a combination of experimental techniques, such as proteomics and genomics, with computational approaches to identify and validate novel drug targets. For instance, imidazole derivatives have been shown to target microtubules, various kinases, and histone deacetylases in the context of cancer therapy. researchgate.netnih.gov In the realm of infectious diseases, they have been found to inhibit microbial growth by interfering with DNA and protein synthesis. mdpi.comnih.gov

While 2-methylimidazole itself is a precursor to several nitroimidazole antibiotics, nih.gov the specific biological profile of this compound is not extensively documented in publicly available literature, likely due to its primary role as a synthetic intermediate where the bulky trityl group may sterically hinder interactions with biological targets. Future research could explore the latent biological activities of such protected imidazoles or focus on the design of derivatives where the protecting group is strategically chosen to modulate biological activity.

Interactive Table: Therapeutic Areas and Biological Targets of Imidazole Derivatives.

Therapeutic Area Key Biological Targets/Mechanisms Example
Oncology Microtubule polymerization, Tyrosine kinases, Histone deacetylases. researchgate.netnih.gov Kinase inhibitors
Infectious Diseases DNA replication, Protein kinase inhibition. mdpi.comnih.gov Nitroimidazole antibiotics

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes. mdpi.com | COX-2 inhibitors |

Advanced Predictive Modeling for De Novo Design of Functionalized Imidazoles

The integration of artificial intelligence (AI) and machine learning into the drug discovery process is heralding a new era of de novo design, where novel molecules with desired properties can be generated computationally. nih.govnih.govfrontiersin.orgschrodinger.com For the design of functionalized imidazoles, these advanced predictive models can significantly accelerate the identification of promising drug candidates.

Interactive Table: Computational Approaches for the Design of Imidazole-Based Compounds.

Modeling Technique Application Outcome
QSAR Predict biological activity based on physicochemical properties. researchgate.netresearchgate.net Identification of key structural features for activity.
Molecular Docking Predict the binding orientation of a molecule to a target protein. researchgate.netarabjchem.org Elucidation of binding modes and rational design of more potent inhibitors.
Machine Learning/AI De novo design of novel molecules with desired properties. nih.govnih.govfrontiersin.org Generation of novel, synthesizable imidazole derivatives with high predicted bioactivity.

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. mdpi.comnih.gov | Early identification of candidates with favorable drug-like properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-1-tritylimidazole, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis typically involves lithiation of 1-tritylimidazole using n-butyllithium in anhydrous THF at -78°C, followed by electrophilic quenching. For example, chlorination with trichloroisocyanuric acid yields 2-chloro derivatives . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography (petroleum ether/EtOAc). Efficiency metrics include yield optimization (e.g., 61% for 2-chloro derivatives) and spectral validation (¹H NMR, HRMS) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (tested per EN 374), eye protection, and respiratory equipment in poorly ventilated areas . In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist . Avoid environmental contamination by using sealed containers and adhering to waste disposal regulations .

Q. How does the trityl group influence the reactivity and stability of this compound in subsequent reactions?

  • Methodological Answer : The trityl (triphenylmethyl) group acts as a steric shield, protecting the imidazole nitrogen from undesired electrophilic attacks. This enhances stability during lithiation and facilitates regioselective substitutions at the 2-position. However, the bulky group may reduce reaction rates in sterically hindered transformations .

Advanced Research Questions

Q. How can researchers optimize lithiation conditions for introducing substituents at the 2-position of 1-tritylimidazole derivatives?

  • Methodological Answer : Key parameters include:

  • Temperature : Maintain -78°C during lithiation to prevent side reactions.
  • Solvent : Anhydrous THF ensures reagent stability.
  • Equivalents : Use 1.1 equiv of n-BuLi for complete deprotonation.
  • Electrophile addition : Introduce halogenating agents (e.g., NBS, iodine) slowly to minimize overhalogenation. Yield improvements (e.g., 58–61% for bromo/chloro derivatives) are validated via HRMS and NMR .

Q. What analytical techniques are most effective for resolving structural ambiguities in trityl-protected imidazole derivatives?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns and HRMS for molecular mass validation. For example, 2-bromo-1-tritylimidazole shows distinct aromatic proton splitting (δ = 6.85–7.42 ppm) and a molecular ion peak at m/z 389.0638 . X-ray crystallography (where feasible) provides definitive stereochemical evidence .

Q. What strategies exist for analyzing contradictory spectral data in substituted imidazole derivatives?

  • Methodological Answer : Cross-validate using multiple techniques:

  • NMR vs. HRMS : Discrepancies in molecular ion peaks may indicate impurities; repeat purification.
  • Elemental analysis : Compare calculated vs. experimental C/H/N ratios to confirm purity .
  • Docking studies : For bioactive derivatives, computational modeling (e.g., molecular docking) can resolve ambiguities in binding conformations .

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use palladium-catalyzed Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. Monitor regioselectivity via LC-MS and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Compare yields under varying conditions (aqueous vs. anhydrous) to assess trityl group stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.